NBMPR - 38048-32-7

NBMPR

Catalog Number: EVT-292216
CAS Number: 38048-32-7
Molecular Formula: C17H17N5O6S
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Nitrobenzylthioinosine (NBMPR), a nucleoside analog, serves as a potent and highly specific inhibitor of equilibrative nucleoside transporters (ENTs) [, , , , , ]. ENTs are membrane proteins responsible for the facilitated diffusion of nucleosides, essential components for DNA and RNA synthesis, across cell membranes [, , , ]. NBMPR exhibits high affinity for the es subtype of ENTs, which is sensitive to its inhibitory effects, while exhibiting negligible affinity for the ei subtype [, ]. This selectivity makes NBMPR a valuable tool in characterizing nucleoside transport processes and differentiating between es and ei transport mechanisms [, , ]. Its application extends to various fields, including biochemistry, pharmacology, and cell biology, facilitating research on nucleoside transport, drug interactions with ENTs, and the development of novel therapeutic agents targeting these transporters [, , , , , , ].

Synthesis Analysis

While the provided papers do not delve into the specific synthesis of NBMPR, its synthesis typically involves the alkylation of 6-mercaptopurine riboside with 4-nitrobenzyl bromide []. This reaction usually takes place in the presence of a base to facilitate the deprotonation of the thiol group on 6-mercaptopurine riboside, making it a better nucleophile for the subsequent SN2 reaction with the alkyl bromide. The product is then purified using conventional techniques such as recrystallization or chromatography.

Molecular Structure Analysis

NBMPR consists of a thioinosine moiety linked to a 4-nitrobenzyl group via a sulfur atom []. The thioinosine moiety is composed of a purine base (6-thiopurine) attached to a ribose sugar. The three-dimensional structure of NBMPR has been determined through X-ray crystallography []. This analysis revealed that the 4-nitrobenzyl substituent resides in a distal position relative to the imidazole ring of the purine base. Additionally, the molecule adopts a syn conformation with an intramolecular hydrogen bond between the 5'-hydroxyl group of the ribose and the N3 nitrogen of the purine. These structural features contribute to NBMPR's high affinity for the es nucleoside transporter and its potent inhibitory activity [].

Mechanism of Action

NBMPR exerts its inhibitory effect by binding with high affinity to the es subtype of equilibrative nucleoside transporters [, , , , , , , , , ]. This binding event occurs on the extracellular face of the transporter, physically obstructing the binding site for physiological nucleosides [, ]. Consequently, the facilitated diffusion of nucleosides across the cell membrane is hindered [, ]. Structure-activity relationship studies suggest that the 4-nitrobenzyl group, the ribose moiety, and the sulfur atom linking these two components are crucial for NBMPR's interaction with the transporter [, , , ]. Additionally, specific amino acid residues within transmembrane domains 3-6 of the ENT1 protein have been implicated in the binding of NBMPR [, ].

Applications
  • Characterizing Nucleoside Transport: NBMPR serves as a valuable tool to distinguish between NBMPR-sensitive (es) and NBMPR-insensitive (ei) nucleoside transport mechanisms in various cell types [, , ]. This distinction is crucial in understanding the contribution of different ENT subtypes to overall nucleoside uptake and their specific roles in different tissues [, , ].

  • Investigating Drug Interactions: NBMPR facilitates the identification of drug interactions with ENTs [, , ]. By assessing the ability of compounds to inhibit NBMPR binding or NBMPR-sensitive nucleoside transport, researchers can determine whether these compounds interact with the transporter and potentially influence the pharmacokinetics of nucleoside-based drugs [, , ].

  • Developing Novel Therapeutic Agents: The selective inhibition of ENTs by NBMPR has prompted its exploration as a lead compound for the development of novel therapeutic agents [, ]. Researchers are synthesizing and evaluating NBMPR analogs, aiming to improve their pharmacological properties and develop agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles [, ]. These efforts aim to target specific ENT subtypes for various therapeutic applications, such as anticancer, antiviral, and antiparasitic therapies [, , , , ].

  • Investigating the Role of Extracellular Adenosine: By blocking adenosine uptake, NBMPR can elevate extracellular adenosine levels [, , ]. This effect has been utilized to investigate the role of adenosine in various physiological and pathological processes, such as inflammation and neuroprotection [, , ].

  • Identifying and Characterizing Nucleoside Transporter Proteins: Photoaffinity labeling with radiolabeled NBMPR has been instrumental in identifying and characterizing nucleoside transporter proteins in various cell types [, , , , ]. This technique involves covalently binding NBMPR to transporter proteins upon exposure to ultraviolet light, allowing for their isolation and subsequent analysis by techniques like SDS-PAGE and autoradiography [, , , , ].

Future Directions
  • Developing ENT-Subtype Specific Inhibitors: While NBMPR demonstrates high affinity for the es transporter, developing even more selective inhibitors for both es (ENT1) and ei (ENT2) transporters is crucial [, , ]. Such inhibitors would serve as invaluable tools for dissecting the specific roles of each transporter subtype in different tissues and physiological processes [, ].

  • Elucidating the Structure-Function Relationship of ENTs: While NBMPR's binding site on ENTs is relatively well-characterized, a more comprehensive understanding of the transporter's structure-function relationship is needed []. This knowledge can facilitate the design of more effective and selective ENT inhibitors with improved pharmacological properties.

  • Exploring Therapeutic Applications of ENT Inhibitors: Given the promising antitumor, antiviral, and antiparasitic activities of NBMPR and its analogs, further exploration of their therapeutic potential is warranted [, , ]. This includes optimizing existing compounds and developing novel ENT inhibitors with improved efficacy and safety profiles for various diseases.

  • Investigating the Role of ENTs in Drug Resistance: Understanding the role of ENTs in the development of drug resistance to nucleoside analogs used in cancer chemotherapy and antiviral therapy is crucial []. This knowledge can potentially lead to strategies to overcome drug resistance and improve treatment outcomes.

  • Developing Non-invasive Imaging Probes: Exploring the use of NBMPR analogs as imaging probes for positron emission tomography (PET) could allow for non-invasive monitoring of ENT expression and function in vivo []. This could have applications in diagnosing and monitoring various diseases involving altered nucleoside transport.

Hydroxynitrobenzylthioinosine (HNBMPR)

Compound Description: Hydroxynitrobenzylthioinosine (HNBMPR) is a derivative of NBMPR with a hydroxyl group added to the nitrobenzyl moiety. It exhibits pH-dependent binding to nucleoside transporters, showing a higher affinity in its uncharged form. []

Relevance: The study comparing HNBMPR and NBMPR binding to human erythrocyte membranes demonstrated that the uncharged form of HNBMPR binds more tightly to the transport-inhibitory sites than NBMPR. [] This suggests that ionization of the S6-substituted thiopurine ribonucleoside, in this case by the addition of a hydroxyl group, decreases its interaction with the binding sites of NBMPR. []

Nitrobenzylthioguanosine (NBTGR)

Compound Description: Nitrobenzylthioguanosine (NBTGR) is structurally similar to NBMPR, differing only in the purine base. It acts as a competitive inhibitor of NBMPR binding to nucleoside transporters. [, , , , ]

Relevance: NBTGR exhibits a strong ability to displace NBMPR from its high-affinity binding sites, indicating its interaction with the nucleoside transport system. [, , , , ] This structural similarity to NBMPR highlights the importance of the nitrobenzylthio group for binding to the transporter.

Nitrobenzylthiouridine

Compound Description: Nitrobenzylthiouridine is a pyrimidine analogue of NBMPR, replacing the purine base with uracil. This modification significantly impacts its binding affinity to nucleoside transporters. []

Relevance: Despite the structural similarity to NBMPR, nitrobenzylthiouridine shows low affinity for the NBMPR binding site. [] This finding emphasizes the importance of the purine base for high-affinity interaction with the nucleoside transporter.

6-(4-Nitrobenzyl)-2'-deoxyadenosine

Compound Description: This compound is a deoxyadenosine analogue of NBMPR, replacing the ribose sugar with deoxyribose. It acts as a potent inhibitor of adenosine transport and exhibits high-affinity binding to NBMPR sites. []

Relevance: The high affinity of 6-(4-Nitrobenzyl)-2'-deoxyadenosine for NBMPR binding sites, coupled with its potent inhibition of adenosine transport, suggests that the ribose moiety in NBMPR is not essential for its biological activity. []

6-Benzylthioinosine

Compound Description: This compound represents a simplified analogue of NBMPR, lacking the nitro group on the benzyl ring. It retains the ability to inhibit toxoplasma growth, albeit with lower potency than NBMPR. []

Relevance: 6-Benzylthioinosine demonstrates selective toxicity towards parasite-infected cells, suggesting that the core structure of NBMPR, without the nitro group, can still provide a basis for antiparasitic activity. [] This highlights the potential for developing related compounds with improved efficacy and safety profiles.

p-Nitrobenzyl-6-selenopurine Riboside

Compound Description: This NBMPR analogue replaces the sulfur atom with selenium. It maintains selective toxicity against Toxoplasma gondii. []

Relevance: The effectiveness of p-Nitrobenzyl-6-selenopurine riboside against toxoplasma highlights the potential for substituting the sulfur atom in NBMPR with selenium without abolishing its activity. [] This opens possibilities for exploring the impact of such modifications on the compound's pharmacological properties.

N6-(p-Azidobenzyl)adenosine

Compound Description: This compound introduces an azide group to the benzyl ring of an adenosine derivative, providing a site for potential photoaffinity labeling studies. It shows selective toxicity towards parasite-infected cells. []

Relevance: The selective toxicity of N6-(p-Azidobenzyl)adenosine towards parasites underscores the possibility of using it as a tool to study adenosine transporters in Toxoplasma gondii. [] The presence of the azide group makes it suitable for photoaffinity labeling, offering a way to identify and characterize the transporters involved.

N6-(p-Nitrobenzyl)adenosine

Compound Description: This compound replaces the sulfur atom and its associated benzyl group in NBMPR with a nitrobenzyl group directly attached to the purine ring's N6 position. It exhibits selective toxicity towards parasite-infected cells. []

Relevance: Similar to other 6-substituted adenosine analogues, N6-(p-Nitrobenzyl)adenosine demonstrates that modifications to the N6 position of adenosine can result in compounds with antiparasitic activity. [] This further emphasizes the importance of the 6-position on the purine ring for interaction with targets in Toxoplasma gondii.

Dipyridamole

Compound Description: Dipyridamole is a clinically used drug with various pharmacological activities, including inhibition of nucleoside transport. It exhibits species-dependent differences in its interaction with NBMPR binding sites. [, , , ]

Relevance: Dipyridamole's ability to inhibit NBMPR binding and its species-dependent affinity variations highlight the complex interplay between transporter structure, species differences, and inhibitor binding. [, , , ] This emphasizes the need to consider these factors when studying nucleoside transport and designing new inhibitors.

Dilazep

Compound Description: Dilazep, structurally distinct from NBMPR, is a potent inhibitor of nucleoside transport. It displays high affinity for NBMPR binding sites and influences the kinetics of NBMPR binding. [, , , , ]

Relevance: Dilazep's ability to inhibit NBMPR binding and its effects on NBMPR binding kinetics suggest that it may bind to a site closely associated with, but not identical to, the NBMPR binding site. [, , , , ] This suggests the existence of allosteric interactions within the nucleoside transporter that can be exploited for developing novel inhibitors.

Properties

CAS Number

38048-32-7

Product Name

S-(4-Nitrobenzyl)-6-thioinosine

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C17H17N5O6S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2

InChI Key

DYCJFJRCWPVDHY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Synonyms

4-NBMI
4-nitrobenzyl-6-mercaptoinosine
4-nitrobenzylmercaptopurine ribonucleoside
4-nitrobenzylthioinosine
6-((4-nitrobenzyl)mercapto)purine ribonucleoside
6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine
NBMPR
NBT cpd
NBTI
nitrobenzyl-6-thioinosine

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.